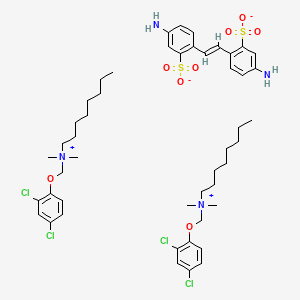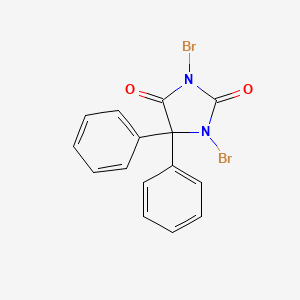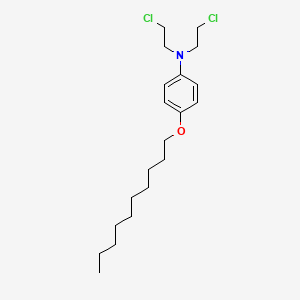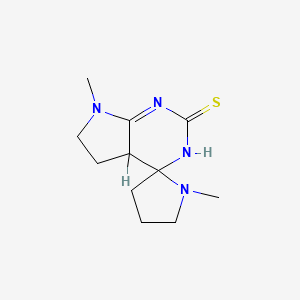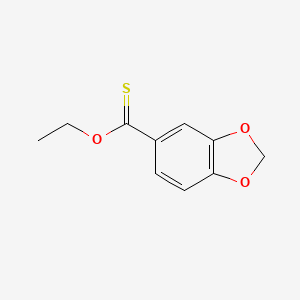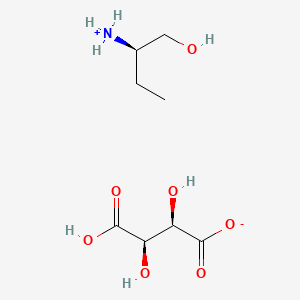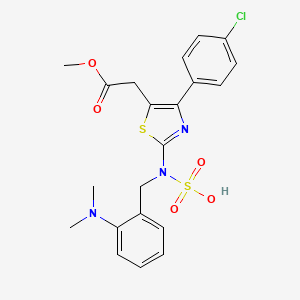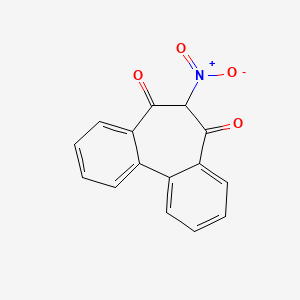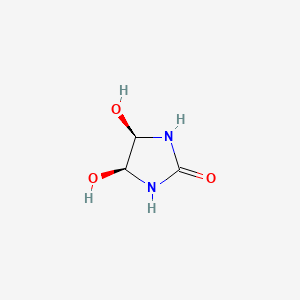
4,5-Dihydroxy-2-imidazolidinone, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2-imidazolidinone, cis- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-imidazolidinone, cis- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. One common method includes the acid-catalyzed reaction of urea derivatives with aqueous glyoxal, leading to the formation of glycolurils and hydantoin derivatives under similar reaction conditions . The reaction is often carried out in refluxing acetonitrile with formic acid as a catalyst .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dihydroxy-2-imidazolidinone, cis- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) can aid in the separation of cis and trans isomers, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-2-imidazolidinone, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be protonated in acidic solutions, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glyoxal, formic acid, and various urea derivatives. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products Formed: The major products formed from the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glycolurils and hydantoin derivatives.
Scientific Research Applications
4,5-Dihydroxy-2-imidazolidinone, cis- has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is used as a building block for central nervous system depressants and enzyme inhibitors . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-imidazolidinone, cis- involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s hydroxyl groups and nitrogen atoms play a crucial role in its binding affinity and specificity. By inhibiting certain enzymes or modulating receptor activity, 4,5-Dihydroxy-2-imidazolidinone, cis- can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,5-Dihydroxy-2-imidazolidinone, cis- include other imidazolidinone derivatives, such as 4,5-dimethoxy-2-imidazolidinone and 4,5-dihydroxy-2-imidazolidine-2-thione .
Uniqueness: What sets 4,5-Dihydroxy-2-imidazolidinone, cis- apart from its similar compounds is its specific configuration and the presence of hydroxyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
82874-64-4 |
|---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2+ |
InChI Key |
NNTWKXKLHMTGBU-XIXRPRMCSA-N |
Isomeric SMILES |
[C@H]1([C@@H](NC(=O)N1)O)O |
Canonical SMILES |
C1(C(NC(=O)N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



